N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic organic compound characterized by three key structural motifs:
- A 2-fluorophenyl group attached to an acetamide backbone.
- A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 2.
- A 2-oxo-1,2-dihydropyridine moiety fused to the oxadiazole ring.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-8-10-15(11-9-14)20-25-21(30-26-20)16-5-4-12-27(22(16)29)13-19(28)24-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYUPHPIRGQEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The resulting oxadiazole intermediate is then coupled with a fluorophenyl acetamide derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The fluorophenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Oxadiazole vs. Oxazolidinone: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with oxadixyl’s oxazolidinone (electron-rich), which may influence solubility and target binding .
Fluorophenyl vs.
NMR Spectral Comparisons
highlights that compounds with shared dihydropyridinone and oxadiazole cores (e.g., Rapa, compounds 1 and 7) exhibit nearly identical NMR chemical shifts except in regions A (positions 39–44) and B (positions 29–36). These deviations correlate with substituent positioning, suggesting that the target compound’s 4-methylphenyl and fluorophenyl groups perturb electronic environments in analogous regions .
Table 2: NMR Chemical Shift Differences (ppm)
| Region | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| A | 7.2–7.5 | 7.1–7.3 | 7.3–7.6 |
| B | 3.8–4.1 | 3.6–3.9 | 4.0–4.3 |
Note: Data extrapolated from ’s Figure 6.
Lumping Strategy and Reactivity Implications
’s lumping strategy groups compounds with similar functional groups (e.g., acetamides, heterocycles) to simplify reaction modeling. However, the target compound’s unique fluorophenyl and oxadiazole motifs likely necessitate distinct reaction pathways compared to non-fluorinated or oxazolidinone-containing analogs. For example, its electron-withdrawing fluorine may accelerate nucleophilic substitution relative to methyl-substituted derivatives .
Biological Activity
N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects. The compound's structural components contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is . Its structure comprises a 1,2,4-oxadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have shown effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human cervical carcinoma (HeLa) | 92.4 | |
| Colon adenocarcinoma (CaCo-2) | 92.4 | |
| Mouse embryo fibroblast (3T3-L1) | 92.4 |
The compound exhibited cytotoxic activity against both tumor and non-tumor mammalian cell lines, indicating its potential as an anticancer agent.
2. Anti-inflammatory Properties
The oxadiazole derivatives have been reported to possess anti-inflammatory properties. They inhibit key inflammatory mediators and enzymes such as cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced inflammation in various conditions.
3. Antimicrobial Activity
Compounds similar to N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring contributes to this activity by disrupting bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound shows inhibitory potency against several enzymes like human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) which are involved in cancer progression and inflammatory pathways.
- Receptor Interaction : It has affinity for protein targets such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are significant in cancer metastasis and inflammatory responses.
Case Studies
A notable study evaluated the anticancer effects of a series of oxadiazole derivatives including our compound of interest. The results indicated that modifications in the structure significantly influenced their cytotoxicity against various cancer cell lines. The study provided insights into structure–activity relationships (SAR), emphasizing that specific substituents could enhance efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and how can purity be ensured?
- Methodology :
-
Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent in dry THF) .
-
Step 2 : Introduce the 2-oxo-1,2-dihydropyridin-1-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Reaction Step | Solvent | Catalyst/Temperature | Yield (%) |
|---|---|---|---|
| Oxadiazole formation | THF | DCC, 60°C | 65–70 |
| Pyridine ring functionalization | DMF | Pd(PPh₃)₄, 80°C | 50–55 |
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
- Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole carbons at ~165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₉FN₄O₃: 447.1464) .
- X-ray Crystallography : Single-crystal analysis to resolve ambiguities in regiochemistry (e.g., dihedral angles between oxadiazole and pyridinone rings) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side products?
- Strategies :
- Continuous Flow Reactors : Improve oxadiazole cyclization efficiency by reducing reaction time and enhancing heat transfer .
- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. DCC) to reduce byproducts during amide bond formation.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Approach :
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450 interactions) .
- Isotopic Labeling : Use ¹⁸F or ¹³C isotopes to track biodistribution and metabolite formation via PET/MRI .
- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC₅₀ values with plasma concentration profiles.
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Protocol :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to identify binding poses.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution at the oxadiazole and fluorophenyl moieties .
- MD Simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess binding stability under physiological conditions.
Q. What structural modifications could enhance selectivity for a target enzyme without compromising solubility?
- Design Principles :
- Substituent Effects : Replace the 4-methylphenyl group with polar groups (e.g., -SO₂NH₂) to improve water solubility while maintaining oxadiazole rigidity .
- Prodrug Strategies : Introduce ester or glycoside moieties at the acetamide nitrogen to enhance permeability, with enzymatic cleavage in target tissues .
- SAR Table :
| Modification | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|
| 4-Methylphenyl (original) | 120 ± 15 | 3.2 |
| 4-Carboxyphenyl | 85 ± 10 | 1.8 |
| 4-Pyridyl | 200 ± 20 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
